

(3-Chloropyridin-4-YL)methanamine molecular weight and formula

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Compound of Interest

Compound Name: (3-Chloropyridin-4-YL)methanamine

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An In-depth Technical Guide to **(3-Chloropyridin-4-YL)methanamine**: Properties, Synthesis, and Applications

Authored by: A Senior Application Scientist

Introduction

(3-Chloropyridin-4-YL)methanamine is a pivotal heterocyclic building block in the landscape of modern medicinal chemistry and drug discovery. Its unique structural arrangement, featuring a pyridine core substituted with a chlorine atom and an aminomethyl group, provides a versatile scaffold for the synthesis of a diverse array of biologically active molecules. The strategic placement of these functional groups allows for multiple avenues of chemical modification, making it an invaluable intermediate for researchers and scientists. This guide offers a comprehensive overview of its fundamental properties, a detailed protocol for its synthesis and characterization, and an exploration of its applications in the development of novel therapeutics, particularly as a key component in the synthesis of enzyme inhibitors.

Core Physicochemical Properties

The foundational step in utilizing any chemical compound is a thorough understanding of its intrinsic properties. These data are critical for reaction planning, dosage calculations, and analytical characterization.

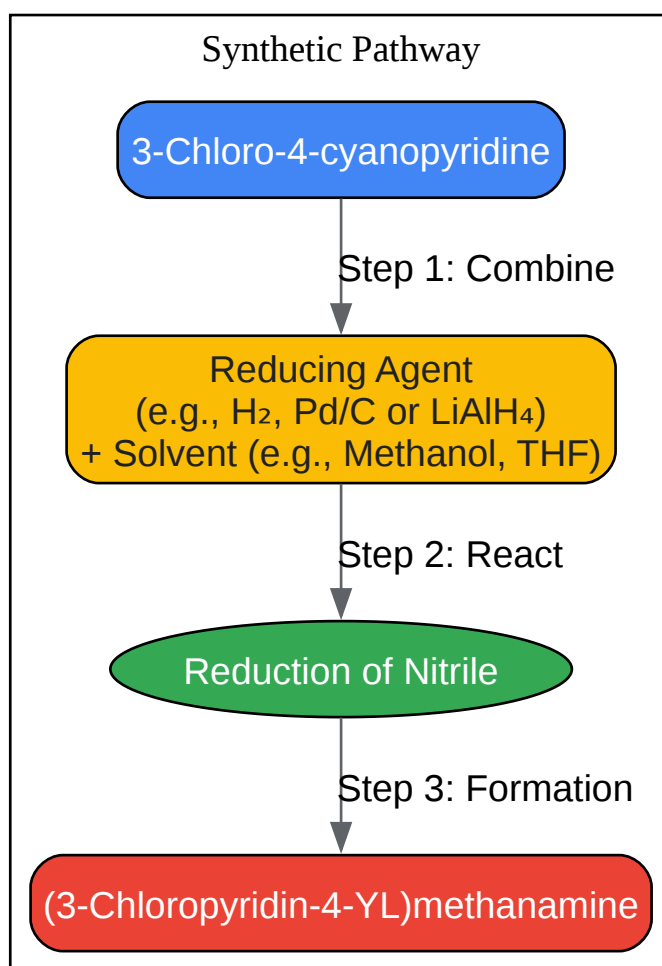
Property	Value	Source(s)
Molecular Formula	C6H7ClN2	[1][2][3]
Molecular Weight	142.59 g/mol	[1][4]
Monoisotopic Mass	142.02977 Da	[2]
CAS Number	870063-65-3	[1]
Appearance	(Typically) Off-white to yellow solid	General knowledge
Boiling Point	239.9°C at 760 mmHg	[1]
Density	1.244 g/cm ³	[1]
SMILES	<chem>C1=CN=CC(=C1CN)Cl</chem>	[2]
InChIKey	AAEMFCVTGBYCHP-UHFFFAOYSA-N	[1][2]

Synthesis and Characterization

The synthesis of **(3-Chloropyridin-4-yl)methanamine** is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. A common and effective laboratory-scale synthesis involves the reduction of a nitrile precursor, 3-chloro-4-cyanopyridine. This precursor is often synthesized from more readily available starting materials.

Synthetic Workflow Overview

The conversion of 3-chloro-4-cyanopyridine to the target amine is a critical reduction step. The choice of reducing agent is paramount; catalytic hydrogenation or the use of a metal hydride like lithium aluminum hydride (LiAlH₄) are common methodologies. The selection is often guided by factors such as substrate compatibility, desired selectivity, and safety considerations. Catalytic hydrogenation is generally preferred for its milder conditions and cleaner work-up.



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Caption: Synthetic workflow for the reduction of 3-chloro-4-cyanopyridine.

Detailed Experimental Protocol: Synthesis via Catalytic Hydrogenation

This protocol describes a self-validating system where reaction progress is monitored, and product identity is confirmed through standard analytical techniques.

Materials:

- 3-chloro-4-cyanopyridine
- Palladium on carbon (10% Pd/C)

- Methanol (anhydrous)
- Hydrochloric acid (concentrated)
- Sodium hydroxide solution (e.g., 2M)
- Ethyl acetate
- Magnesium sulfate (anhydrous)
- Hydrogen gas (H₂)
- Parr hydrogenation apparatus or similar

Procedure:

- **Reactor Setup:** In a high-pressure reaction vessel (e.g., a Parr shaker bottle), add 3-chloro-4-cyanopyridine (1.0 eq).
- **Catalyst Addition:** Carefully add 10% Palladium on carbon (typically 5-10 mol% relative to the substrate) under an inert atmosphere (e.g., nitrogen or argon). The inert atmosphere is crucial to prevent premature reaction with atmospheric oxygen and ensure catalyst activity.
- **Solvent Addition:** Add anhydrous methanol to dissolve the starting material. The volume should be sufficient to create a slurry that can be effectively agitated.
- **Acidification:** Add concentrated hydrochloric acid (1.1 eq). The formation of the ammonium salt in situ prevents side reactions, such as the formation of secondary amines, thereby increasing the yield of the desired primary amine.
- **Hydrogenation:** Seal the reaction vessel, connect it to the hydrogenation apparatus, and purge the system with hydrogen gas several times to remove any residual air. Pressurize the vessel with hydrogen gas (typically 50-60 psi).
- **Reaction:** Begin vigorous agitation (shaking or stirring) at room temperature. The reaction progress should be monitored by observing the cessation of hydrogen uptake. This is a key self-validating step; a stable pressure indicates the reaction is complete.

- Work-up:
 - Carefully vent the excess hydrogen gas.
 - Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. This step must be performed cautiously as the catalyst can be pyrophoric. The filter cake should be washed with additional methanol to ensure complete recovery of the product.
 - Combine the filtrate and washes and concentrate under reduced pressure to remove the methanol.
 - Dissolve the residue in water and basify the solution by the slow addition of 2M sodium hydroxide solution until a pH of >10 is achieved. This deprotonates the amine hydrochloride salt, yielding the free amine.
 - Extract the aqueous layer multiple times with a suitable organic solvent, such as ethyl acetate.
 - Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude **(3-Chloropyridin-4-YL)methanamine**.
- Purification: The crude product can be purified by silica gel column chromatography or vacuum distillation if necessary to achieve high purity for subsequent applications.

Spectroscopic Characterization

Confirming the structure and purity of the synthesized compound is non-negotiable. The following table outlines the expected spectroscopic data for **(3-Chloropyridin-4-YL)methanamine**.

Technique	Expected Data
^1H NMR	Signals corresponding to the aminomethyl protons ($-\text{CH}_2\text{NH}_2$), and distinct aromatic protons on the pyridine ring. The integration of these signals should match the number of protons in the structure.
^{13}C NMR	Resonances for the aminomethyl carbon, and the five unique carbons of the 3-chloropyridine ring.
Mass Spec (MS)	The mass spectrum should show a molecular ion peak $[\text{M}]^+$ corresponding to the molecular weight (approx. 142.03 g/mol) and a characteristic $[\text{M}+2]^+$ peak with about one-third the intensity of the $[\text{M}]^+$ peak, which is indicative of the presence of a single chlorine atom. [2]
Infrared (IR)	Characteristic N-H stretching vibrations for the primary amine group (typically in the 3300-3500 cm^{-1} region) and C-Cl stretching vibrations.

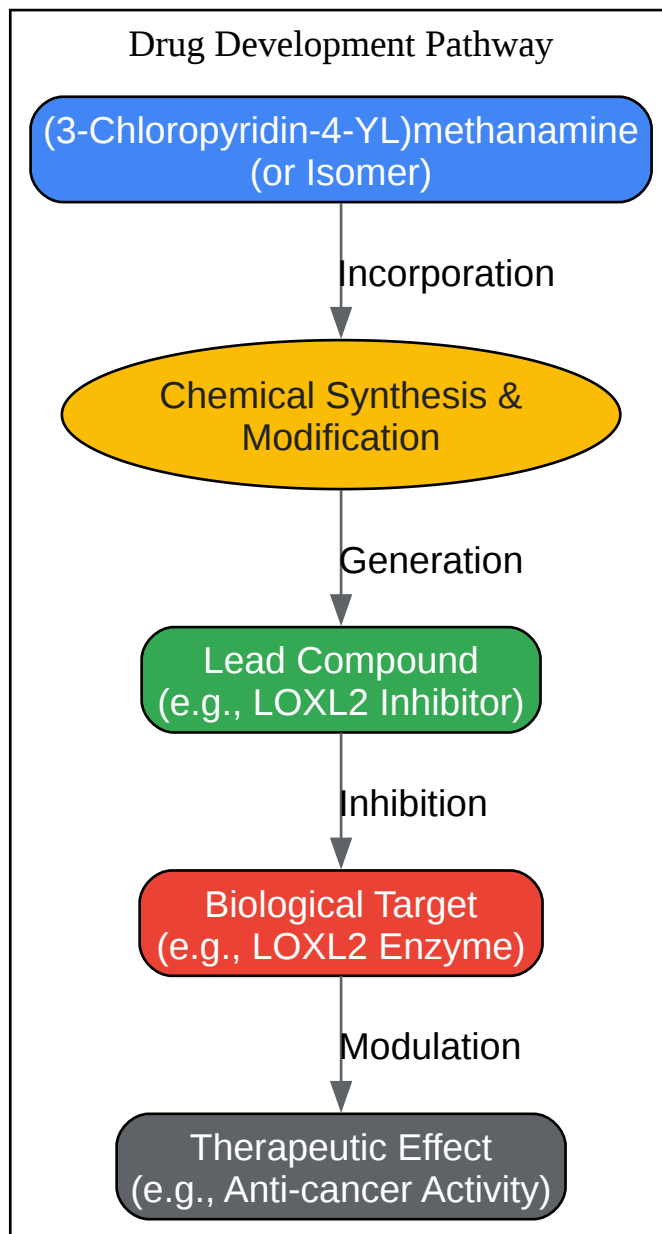
Applications in Drug Discovery and Development

(3-Chloropyridin-4-YL)methanamine serves as a vital intermediate in pharmaceutical synthesis.[\[5\]](#) Its utility stems from the reactivity of the aminomethyl group, which can readily participate in nucleophilic substitution, amide bond formation, and other coupling reactions, allowing for its incorporation into larger, more complex molecular frameworks.

Case Study: Inhibition of Lysyl Oxidase-Like 2 (LOXL2)

A significant application of chloropyridine derivatives, including isomers of the title compound, is in the development of inhibitors for Lysyl Oxidase-Like 2 (LOXL2), an enzyme implicated in cancer progression and fibrosis.[\[6\]](#) Small molecule inhibitors often utilize a chloropyridinylmethanamine scaffold to interact with the active site of the enzyme.

For instance, (2-Chloropyridin-4-yl)methanamine hydrochloride has been identified as a selective LOXL2 inhibitor.[6][7] This compound has been shown to restrain the malignant transformation of cervical cancer cells by repressing LOXL2-induced epithelial-mesenchymal transition (EMT).[8] The aminomethyl group is crucial for binding within the enzyme's active site, while the chloropyridine moiety contributes to the overall binding affinity and selectivity.



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Caption: Role of chloropyridinylmethanamine scaffolds in drug development.

Safety and Handling

As with any chemical reagent, proper safety precautions are essential. While specific GHS data for **(3-Chloropyridin-4-YL)methanamine** is not readily available in the search results, related compounds such as C-(3-Chloro-pyridin-2-yl)-methanamine dihydrochloride are classified with hazards including being harmful if swallowed, causing skin and serious eye irritation, and potentially causing respiratory irritation.[9] It is prudent to handle **(3-Chloropyridin-4-YL)methanamine** with similar care.

- Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.
- Handling: Use in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.
- Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[4]

Conclusion

(3-Chloropyridin-4-YL)methanamine is more than just a chemical compound; it is an enabling tool for innovation in pharmaceutical and chemical research. Its well-defined physicochemical properties, coupled with its synthetic accessibility and versatile reactivity, solidify its position as a high-value intermediate. For researchers and drug development professionals, a thorough understanding of this molecule's characteristics, from its molecular weight to its role in the synthesis of potent enzyme inhibitors, is fundamental to leveraging its full potential in the quest for novel and effective therapeutics.

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